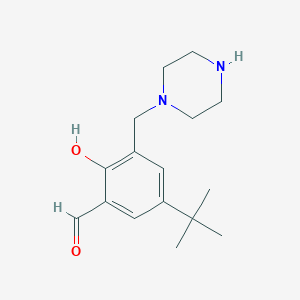
Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- is a complex organic compound with a unique structure that includes a benzaldehyde core substituted with a tert-butyl group, a hydroxy group, and a piperazinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- typically involves multiple steps. One common approach is the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This method yields high efficiency and purity of the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzaldehyde core can be reduced to benzyl alcohol derivatives.
Substitution: The piperazinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvent systems to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted benzaldehydes, benzyl alcohols, and piperazine derivatives, which can be further utilized in different chemical syntheses.
科学的研究の応用
Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- involves its interaction with various molecular targets. The hydroxy and piperazinylmethyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also modulate specific signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other substituted benzaldehydes and piperazine derivatives, such as:
- Benzaldehyde, 4-hydroxy-3-methoxy-
- Benzaldehyde, 3,4-dimethoxy-
- Piperazine, 1-(2-hydroxyethyl)-4-methyl-
Uniqueness
The uniqueness of Benzaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-3-(1-piperazinylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tert-butyl, hydroxy, and piperazinylmethyl groups provides a versatile scaffold for further functionalization and application in various fields.
特性
CAS番号 |
919109-49-2 |
|---|---|
分子式 |
C16H24N2O2 |
分子量 |
276.37 g/mol |
IUPAC名 |
5-tert-butyl-2-hydroxy-3-(piperazin-1-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)14-8-12(15(20)13(9-14)11-19)10-18-6-4-17-5-7-18/h8-9,11,17,20H,4-7,10H2,1-3H3 |
InChIキー |
FTWVZAOQPDWNEC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=O)O)CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14193908.png)
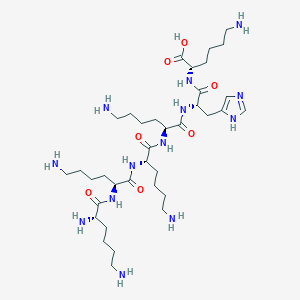
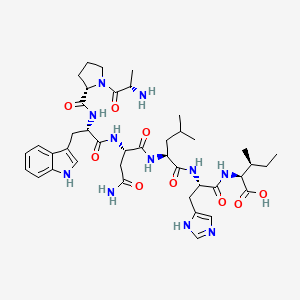
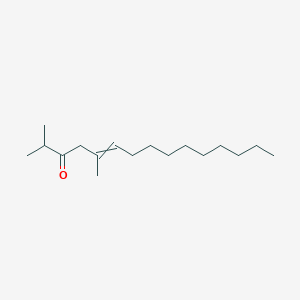
![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)
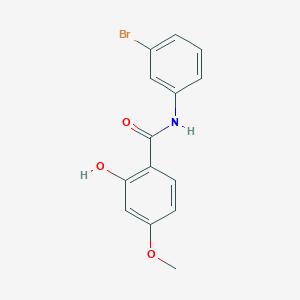
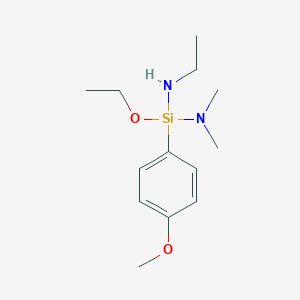
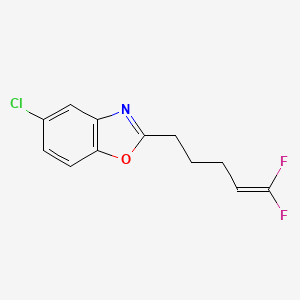
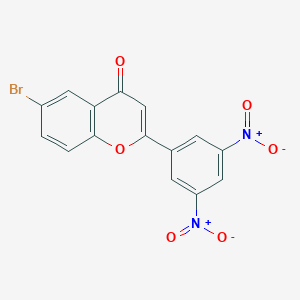
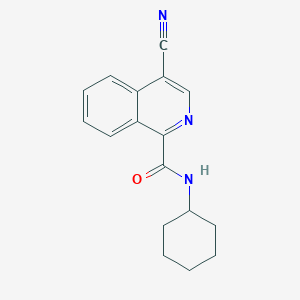
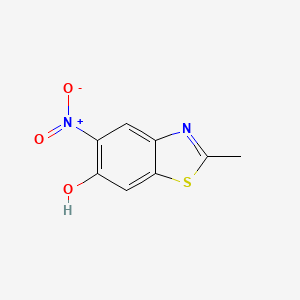
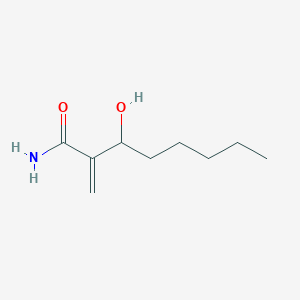
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
